molecular formula C9H9NO2 B12879255 Furan-2-yl(1H-pyrrol-1-yl)methanol

Furan-2-yl(1H-pyrrol-1-yl)methanol

Cat. No.: B12879255
M. Wt: 163.17 g/mol
InChI Key: JVNPDMPQAZYOCK-UHFFFAOYSA-N
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Description

Furan-2-yl(1H-pyrrol-1-yl)methanol is an organic compound that features both furan and pyrrole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(1H-pyrrol-1-yl)methanol typically involves the condensation of furan-2-carbaldehyde with pyrrole under specific conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . Another approach involves the use of ionic liquids as a green chemistry alternative, which provides high yields and environmentally friendly conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for such compounds .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(1H-pyrrol-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various catalysts and solvents can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid, while reduction could produce furan-2-ylmethanol.

Scientific Research Applications

Furan-2-yl(1H-pyrrol-1-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Furan-2-yl(1H-pyrrol-1-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and pyrrole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(1H-pyrrol-1-yl)methanol stands out due to its combination of furan and pyrrole rings, which provide unique chemical and biological properties

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

furan-2-yl(pyrrol-1-yl)methanol

InChI

InChI=1S/C9H9NO2/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h1-7,9,11H

InChI Key

JVNPDMPQAZYOCK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(C2=CC=CO2)O

Origin of Product

United States

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